Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate
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Overview
Description
Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is a chiral compound that features a tetrahydropyran ring, an amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitrile group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active form of the compound. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)butanoate: Similar structure but with an additional carbon in the side chain.
Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but with a shorter side chain.
Uniqueness
Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its tetrahydropyran ring provides rigidity and influences its interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |
InChI Key |
BQHLKQZNJCKPOM-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCOCC1)N |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)N |
Origin of Product |
United States |
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